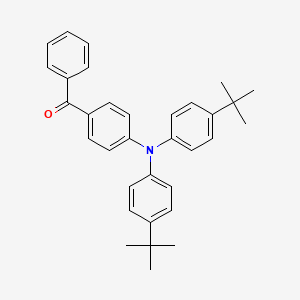
1-(Trifluoromethylthio)-2-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethylthio)-2-methoxynaphthalene is an organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a trifluoromethylthio group (-SCF3) and a methoxy group (-OCH3) attached to a naphthalene ring. The trifluoromethylthio group is known for its high lipophilicity, which can enhance the compound’s trans-membrane permeability .
Métodos De Preparación
The synthesis of 1-(Trifluoromethylthio)-2-methoxynaphthalene typically involves the introduction of the trifluoromethylthio group into the naphthalene ring. One common method involves the reaction of 2-methoxynaphthalene with trifluoromethylthiolating reagents under specific conditions. For instance, the use of electrophilic trifluoromethylthiolating reagents such as trifluoromethanesulfenate or N-trifluoromethylphthalimide has been reported . Industrial production methods often employ transition metal-catalyzed reactions to achieve high yields and selectivity .
Análisis De Reacciones Químicas
1-(Trifluoromethylthio)-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide Major products formed from these reactions include sulfoxides, sulfones, and substituted naphthalenes.
Aplicaciones Científicas De Investigación
1-(Trifluoromethylthio)-2-methoxynaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s high lipophilicity makes it useful in studies involving membrane permeability and drug delivery.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(Trifluoromethylthio)-2-methoxynaphthalene exerts its effects is primarily through its interaction with biological membranes. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property makes it an effective agent in drug delivery systems, where it can facilitate the transport of therapeutic molecules across cellular barriers .
Comparación Con Compuestos Similares
1-(Trifluoromethylthio)-2-methoxynaphthalene can be compared with other compounds containing the trifluoromethylthio group, such as trifluoromethylthiolated alkenes and trifluoromethylthiolated ketones. These compounds share similar properties, such as high lipophilicity and enhanced membrane permeability. this compound is unique due to the presence of the methoxy group, which can further influence its chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C12H9F3OS |
|---|---|
Peso molecular |
258.26 g/mol |
Nombre IUPAC |
2-methoxy-1-(trifluoromethylsulfanyl)naphthalene |
InChI |
InChI=1S/C12H9F3OS/c1-16-10-7-6-8-4-2-3-5-9(8)11(10)17-12(13,14)15/h2-7H,1H3 |
Clave InChI |
BBMLSAOKHYHTAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14137174.png)





![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)

![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)





